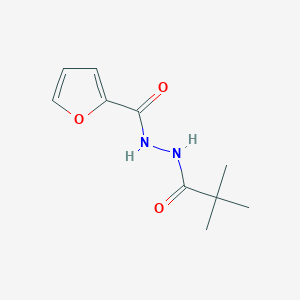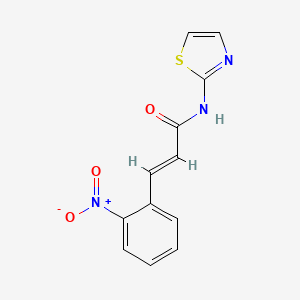![molecular formula C17H18N2O4 B5723717 N'-[(3,4-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5723717.png)
N'-[(3,4-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(3,4-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide, also known as DMBCI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. DMBCI is a derivative of benzenecarboximidamide and has a molecular formula of C18H19N3O4. In
Wissenschaftliche Forschungsanwendungen
N'-[(3,4-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. This compound has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
In agriculture, this compound has been found to have herbicidal properties. It has been shown to inhibit the growth of various weed species, making it a potential candidate for weed control in crops.
In industry, this compound has been studied for its potential applications in the synthesis of organic compounds. It has been found to be a useful reagent in the synthesis of various heterocyclic compounds.
Wirkmechanismus
The mechanism of action of N'-[(3,4-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide is not fully understood. However, it has been proposed that this compound inhibits the activity of COX-2 by binding to its active site. This leads to a decrease in the production of prostaglandins, which are mediators of inflammation and pain. This compound has also been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that are involved in the process of programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of COX-2, leading to a decrease in the production of prostaglandins. This results in a reduction in inflammation and pain. This compound has also been shown to induce apoptosis in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[(3,4-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide has several advantages for lab experiments. It is easy to synthesize and has a high purity. It has been extensively studied for its potential applications in various fields, making it a well-characterized compound. However, this compound has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in aqueous systems. It is also not stable in acidic conditions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N'-[(3,4-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide. In medicine, this compound could be further studied for its potential applications in the treatment of various inflammatory diseases and cancers. In agriculture, this compound could be studied for its potential applications in weed control in crops. In industry, this compound could be studied for its potential applications in the synthesis of various organic compounds. Further studies could also be conducted to better understand the mechanism of action of this compound and to identify any potential side effects.
Synthesemethoden
N'-[(3,4-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-methylbenzenecarboximidamide with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields this compound as a white crystalline powder. The purity of this compound can be improved by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(3-methylphenyl)methylidene]amino] 3,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11-5-4-6-12(9-11)16(18)19-23-17(20)13-7-8-14(21-2)15(10-13)22-3/h4-10H,1-3H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNELVQHKBPUXEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=NOC(=O)C2=CC(=C(C=C2)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=N/OC(=O)C2=CC(=C(C=C2)OC)OC)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49647957 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(5-isopropyl-2-methylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5723645.png)
![methyl 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5723659.png)

![3-methyl-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5723662.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N,3-dimethylbutanamide](/img/structure/B5723663.png)
![N-(2-methoxyphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5723668.png)



![N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5723706.png)
![N-{2-[4-(4-Fluoro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-4-methoxy-N-methyl-benzenesulfonamide](/img/structure/B5723720.png)
